molecular formula C8H13N3O4S B7555801 2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

Cat. No. B7555801
M. Wt: 247.27 g/mol
InChI Key: XNFZHSKJJRRMDH-UHFFFAOYSA-N
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Description

2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid, commonly known as MMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MMS is a sulfonamide derivative that is synthesized through a multi-step process involving the reaction of various chemical reagents.

Mechanism of Action

MMS exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH of various biological fluids. MMS binds to the active site of carbonic anhydrase and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the pH of biological fluids, which in turn can have a range of physiological effects.
Biochemical and Physiological Effects:
MMS has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, possibly through its anti-inflammatory properties. MMS has also been shown to exhibit anti-microbial activity against various bacterial strains. Additionally, MMS has been shown to have a role in regulating the pH of various biological fluids, which can have a range of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMS is its potential use as a prodrug, where it can be used to deliver active drugs to specific target sites in the body. Additionally, MMS has been shown to exhibit a range of biological effects, making it a promising candidate for further research.
However, there are also limitations associated with the use of MMS in lab experiments. One of the main limitations is the potential for toxicity, as MMS has been shown to exhibit cytotoxic effects at high concentrations. Additionally, the multi-step synthesis process required to produce MMS can be time-consuming and expensive.

Future Directions

There are several future directions for research on MMS. One potential area of research is the development of MMS analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of MMS and its potential use as a prodrug. Finally, more research is needed to determine the safety and toxicity of MMS at different concentrations and in different biological systems.

Synthesis Methods

The synthesis of MMS involves the reaction of 2-methyl-1H-imidazole-4-carboxylic acid with thionyl chloride to produce 2-chloromethyl-1-methylimidazole-4-carboxylic acid. The resulting compound is then reacted with sodium azide to produce 2-azido-methyl-1-methylimidazole-4-carboxylic acid. In the final step, the azide group is reduced using palladium on carbon catalyst to produce MMS.

Scientific Research Applications

MMS has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. MMS has also been studied for its potential use as a prodrug, where it can be used to deliver active drugs to specific target sites in the body.

properties

IUPAC Name

2-[methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-6(8(12)13)11(3)16(14,15)7-4-10(2)5-9-7/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFZHSKJJRRMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)S(=O)(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

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